molecular formula C26H28FNO B11061568 3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one

3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one

Cat. No.: B11061568
M. Wt: 389.5 g/mol
InChI Key: HNQLUFJPCOYEOK-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE is a complex organic compound characterized by the presence of tert-butyl, fluoroanilino, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: This compound shares the tert-butyl group and phenyl ring but lacks the fluoroanilino and methylphenyl groups.

    3-(4-tert-Butylphenyl)propanal: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.

Uniqueness

3-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not shared by its analogs. The presence of the fluoroanilino group, in particular, may enhance its biological activity and specificity in certain contexts.

Properties

Molecular Formula

C26H28FNO

Molecular Weight

389.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C26H28FNO/c1-18-5-7-20(8-6-18)25(29)17-24(28-23-15-13-22(27)14-16-23)19-9-11-21(12-10-19)26(2,3)4/h5-16,24,28H,17H2,1-4H3

InChI Key

HNQLUFJPCOYEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)F

Origin of Product

United States

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